molecular formula C11H14ClFN2O B13252202 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide

3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide

Cat. No.: B13252202
M. Wt: 244.69 g/mol
InChI Key: ZAHGDVCOKBKZMU-UHFFFAOYSA-N
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Description

3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a benzene derivative to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The final steps involve the introduction of the amino and amide groups through nucleophilic substitution and amidation reactions, respectively. Reaction conditions often include the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and bases like sodium hydroxide for nucleophilic substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-[(3-chloro-4-bromophenyl)methyl]-N-methylpropanamide
  • 3-amino-2-[(3-chloro-4-iodophenyl)methyl]-N-methylpropanamide
  • 3-amino-2-[(3-chloro-4-methylphenyl)methyl]-N-methylpropanamide

Uniqueness

Compared to similar compounds, 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H14ClFN2O

Molecular Weight

244.69 g/mol

IUPAC Name

2-(aminomethyl)-3-(3-chloro-4-fluorophenyl)-N-methylpropanamide

InChI

InChI=1S/C11H14ClFN2O/c1-15-11(16)8(6-14)4-7-2-3-10(13)9(12)5-7/h2-3,5,8H,4,6,14H2,1H3,(H,15,16)

InChI Key

ZAHGDVCOKBKZMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC(=C(C=C1)F)Cl)CN

Origin of Product

United States

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